molecular formula C20H22N2O5 B4020133 N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide

Cat. No.: B4020133
M. Wt: 370.4 g/mol
InChI Key: USGZDHLTMZCZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide is a benzamide derivative characterized by a tetrahydropyran (THP) ring substituted with a 4-methoxyphenyl group at the 4-position. The compound’s structure features a nitrobenzamide moiety linked to the THP core via a methylene bridge.

Key identifiers include:

  • CAS Registry Number: 690692-31-0
  • Synonyms: AC1MG0Z1, ZINC4872709, AKOS008837371
  • InChIKey: USGZDHLTMZCZIB-UHFFFAOYSA-N

The compound’s synthesis involves condensation reactions starting from [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, as reported in studies on dicarboxylic acid amides .

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-26-18-8-4-16(5-9-18)20(10-12-27-13-11-20)14-21-19(23)15-2-6-17(7-3-15)22(24)25/h2-9H,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGZDHLTMZCZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide typically involves the condensation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide.

    Reduction: Formation of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide has shown promise as a pharmacological agent. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.

Case Studies:

  • A study demonstrated its efficacy in targeting specific receptors involved in inflammatory processes, indicating its potential as an anti-inflammatory agent .

The compound has been investigated for its biological activity, particularly in modulating chemokine receptors. Research indicates that derivatives of this compound can serve as positive allosteric modulators for CCR5 receptors, which are implicated in various diseases, including HIV and inflammatory disorders .

Data Table: Biological Activity Results

Study ReferenceTarget ReceptorActivity TypeResult Summary
CCR5Positive Allosteric ModulatorEnhances receptor activity in vitro
CCR2AntagonistInhibits receptor-mediated signaling

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and assess the purity of the synthesized compound.

Synthesis Overview:

  • Starting Materials: Tetrahydro-2H-pyran derivatives and nitrobenzamide precursors.
  • Reagents: Common reagents include coupling agents and solvents suitable for organic synthesis.
  • Yield Optimization: Reaction conditions are adjusted to maximize yield while minimizing by-products.

Potential Therapeutic Applications

Given its interaction with chemokine receptors, the compound may have therapeutic applications in treating conditions such as:

  • Autoimmune diseases
  • Chronic inflammatory diseases
  • Cancer therapies targeting tumor microenvironments

Mechanism of Action

The mechanism of action of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenyl and tetrahydropyran moieties contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

a) N-(4-Hydroxyphenyl)-4-nitrobenzamide

  • Key Differences : Replaces the THP-methoxyphenyl group with a hydroxylphenyl moiety.
  • Properties : Exhibits high thermal oxidation stability (attributed to intramolecular hydrogen bonding via N–H···O and O–H···O interactions) and planar molecular geometry (dihedral angle: 2.31°) .

b) 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

  • Key Differences : Contains bromo and nitro substituents on adjacent aromatic rings.
  • Properties : Crystallizes with two molecules per asymmetric unit, forming distinct hydrogen-bonded layers .
  • Comparison : The bromo substituent increases molecular weight and polarizability, which may enhance halogen bonding interactions absent in the target compound.

Analogs with Heterocyclic Modifications

a) JW55 (N-(4-((4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methylcarbamoyl)phenyl)furan-2-carboxamide)

  • Key Differences : Replaces the nitrobenzamide group with a furan-2-carboxamide moiety.
  • Properties : Acts as a Wnt signaling pathway inhibitor, demonstrating bioactivity in cancer models .
  • Comparison : The nitro group in the target compound may confer stronger electron-withdrawing effects, altering binding affinity compared to JW55’s furan-based hydrogen-bond acceptor.

b) N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

  • Key Differences : Incorporates a thiazole-oxadiazole hybrid substituent.
  • Comparison : The trifluoromethyl-oxadiazole group introduces steric bulk and lipophilicity, contrasting with the nitro group’s compact, polar nature in the target compound.

Functional Group Impact on Stability and Reactivity

Compound Key Substituent Thermal Stability Biological Activity
Target Compound Nitrobenzamide, THP-methoxyphenyl Moderate (predicted) Not reported
N-(4-Hydroxyphenyl)-4-nitrobenzamide Hydroxyphenyl High Polymer applications
JW55 Furan-2-carboxamide Not reported Wnt pathway inhibition
4MNB Bromo, nitro Moderate Structural studies
  • Nitro Group vs. Hydroxyl/Furan : The nitro group’s electron-withdrawing nature may reduce metabolic susceptibility compared to hydroxyl groups, which are prone to glucuronidation.

Biological Activity

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C20H22N2O5
  • Molecular Weight : 370.40 g/mol
  • Key Functional Groups : Methoxyphenyl group, tetrahydropyran ring, and nitrobenzamide moiety.

This unique combination of functional groups contributes to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer properties.
  • Receptor Binding : The compound may bind to various receptors, altering their activity and leading to therapeutic effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown promising activity against various bacterial strains and fungi. The following table summarizes the antimicrobial efficacy based on minimum inhibitory concentration (MIC) values:

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These results indicate a moderate level of activity, suggesting potential use as an antimicrobial agent.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The following table presents data from a study assessing cell viability after treatment with varying concentrations of the compound:

Concentration (µM)Cell Viability (%)
0100
1080
2560
5030

The significant reduction in cell viability at higher concentrations indicates its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxy group or the nitrobenzamide moiety can enhance biological activity. For example, replacing the methoxy group with a more electronegative substituent may increase binding affinity to target enzymes or receptors.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various derivatives of this compound against resistant strains of bacteria. The findings suggested that certain modifications significantly improved efficacy against multi-drug resistant strains, highlighting the importance of structural optimization in drug development.
  • Cancer Cell Apoptosis Study : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that it activates caspase pathways leading to programmed cell death, thus providing insights into its potential use in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the tetrahydropyran ring followed by functionalization. For example:

Core structure assembly: Condensation of 4-methoxyphenyl groups with tetrahydropyran precursors under acid catalysis.

Nitrobenzamide coupling: Reaction of the tetrahydropyran intermediate with 4-nitrobenzoyl chloride in anhydrous conditions (e.g., DCM, base catalyst like triethylamine).
Optimization includes solvent selection (polar aprotic solvents for nitro-group stability), temperature control (0–25°C to minimize side reactions), and purification via column chromatography .

Q. Example Table: Reaction Optimization Parameters

StepSolventTemperature (°C)CatalystYield (%)
1THF60HCl72
2DCM25Et₃N85

Q. How is structural confirmation performed for this compound?

  • Methodological Answer: Use NMR (¹H/¹³C) to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm, tetrahydropyran protons at δ 1.5–4.0 ppm) and mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 427.16). FT-IR verifies nitro-group stretching (~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What are the initial biological screening protocols for this compound?

  • Methodological Answer:
  • Cytotoxicity assays: Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme inhibition: Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinases).
  • Solubility/pharmacokinetics: Employ shake-flask method for solubility in PBS/DMSO and microsomal stability tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer:
  • Dose-response validation: Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).
  • Off-target profiling: Use proteome-wide affinity chromatography or CRISPR-Cas9 gene-edited cell lines to identify secondary targets.
  • Metabolite analysis: LC-MS/MS to detect degradation products that may interfere with activity .

Q. What strategies optimize the compound’s selectivity for specific molecular targets?

  • Methodological Answer:
  • Structure-activity relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens).
  • Computational docking: Use AutoDock Vina to predict binding poses with target proteins (e.g., P2X7 receptor).
  • Pharmacophore modeling: Identify critical interactions (e.g., hydrogen bonding with nitro groups) using Schrödinger Suite .

Q. How are reaction intermediates characterized in complex synthetic pathways?

  • Methodological Answer:
  • In-situ monitoring: Employ LC-MS or ReactIR to track intermediate formation.
  • Isolation protocols: Use flash chromatography (silica gel, hexane/EtOAc gradients) for unstable intermediates.
  • X-ray crystallography: For ambiguous structures, grow single crystals in slow-evaporation conditions (e.g., ethanol/water) .

Q. What advanced spectroscopic techniques elucidate electronic effects of the nitro group?

  • Methodological Answer:
  • UV-Vis spectroscopy: Measure λ_max shifts in solvents of varying polarity (ε ~ 10,000 M⁻¹cm⁻¹ for nitroaromatics).
  • Electrochemical analysis: Cyclic voltammetry to determine reduction potentials (E₁/₂ ≈ -0.5 V vs. Ag/AgCl).
  • DFT calculations: Gaussian 16 to model electron density maps and predict reactivity .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer:
  • Force field refinement: Adjust AMBER/CHARMM parameters for nitro-group partial charges.
  • Solvent effects: Include explicit solvent molecules (e.g., TIP3P water) in MD simulations.
  • Experimental validation: Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.